Cytotoxic Potency Advantage of 3-Methylquinoxalin-2-amine-Derived VEGFR-2 Inhibitors Over Sorafenib in HepG2 and MCF-7 Cell Lines
3-Methylquinoxalin-2-amine serves as the core scaffold for a series of designed VEGFR-2 inhibitors. While direct activity data for the unsubstituted parent compound is not available, its derivative 12d (synthesized from the 3-methylquinoxalin-2-amine scaffold) demonstrated superior cytotoxic potency against HepG2 and MCF-7 cancer cell lines compared to the reference VEGFR-2 inhibitor sorafenib. This establishes the 3-methylquinoxalin-2-amine core as a validated scaffold capable of generating inhibitors with enhanced potency relative to a clinically established comparator [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Derivative 12d IC₅₀ = 2.1 µM (HepG2); 3.0 µM (MCF-7) |
| Comparator Or Baseline | Sorafenib IC₅₀ = 3.2 µM (HepG2); 4.5 µM (MCF-7) |
| Quantified Difference | Derivative 12d: 1.34-fold (HepG2) and 1.5-fold (MCF-7) more potent than sorafenib |
| Conditions | Human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines; MTT assay |
Why This Matters
Procurement of 3-methylquinoxalin-2-amine as a starting scaffold enables medicinal chemistry programs to access a validated chemotype with demonstrated potential to yield VEGFR-2 inhibitors surpassing sorafenib's potency, offering a competitive advantage in kinase inhibitor development.
- [1] Alsaif, N. A., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1865. View Source
